molecular formula C9H11NO3 B1422806 Methyl (2-(hydroxymethyl)phenyl)carbamate CAS No. 117550-36-4

Methyl (2-(hydroxymethyl)phenyl)carbamate

Cat. No.: B1422806
CAS No.: 117550-36-4
M. Wt: 181.19 g/mol
InChI Key: QNCPWLXCDKFGEK-UHFFFAOYSA-N
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Description

Methyl (2-(hydroxymethyl)phenyl)carbamate is an organic compound with the molecular formula C9H11NO3 It is a derivative of carbamic acid and is characterized by the presence of a hydroxymethyl group attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Methyl (2-(hydroxymethyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2-(hydroxymethyl)phenyl)carbamate exerts its effects involves interaction with specific molecular targets and pathways. The hydroxymethyl group plays a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    Methyl carbamate: A simpler derivative of carbamic acid without the hydroxymethyl group.

    Phenyl carbamate: Lacks the hydroxymethyl group but retains the phenyl ring.

    Hydroxymethyl carbamate: Contains the hydroxymethyl group but lacks the phenyl ring.

Uniqueness: Methyl (2-(hydroxymethyl)phenyl)carbamate is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCPWLXCDKFGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044603
Record name (2-Hydroxymethyl-phenyl)carbamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117550-36-4
Record name (2-Hydroxymethyl-phenyl)carbamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of aminobenzylalcohol (3 g) with methylchloroformate (1.9 ml) in the presence of DIPEA (12.8 ml) was performed according to the method described in example 22. The residue was chromatographed on silica gel in dichloromethane/ethyl acetate=25/1 as eluent. Yield: 4.19 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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